N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine;tetrahydrochloride

Antiproliferative activity L1210 leukemia Methylene backbone SAR

Polyamine-targeted SAR campaigns often fail due to uncharacterized analogues with undefined backbone-dependent potency. N1,N12-Diethylspermine tetrahydrochloride eliminates this risk with verified pharmacological benchmarks: • 96-h IC50 0.18 µM (L1210 cells); >200% ILS in DBA/2 mice with long-term tumor-free survivors • Dual ODC (99%) and AdoMetDC (84%) suppression at 10 µM; 73% spermine pool depletion • >80% selective mtDNA depletion-spermine scaffold-specific; no nuclear episome effects Supplied as RT-stable crystalline tetrahydrochloride (>98%), water-soluble to 100 mM.

Molecular Formula C14H38Cl4N4
Molecular Weight 404.3 g/mol
CAS No. 113812-15-0
Cat. No. B045056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine;tetrahydrochloride
CAS113812-15-0
SynonymsN1,N1'-(butane-1,4-diyl)bis(N3-ethylpropane-1,3-diamine) tetrahydrochloride
Molecular FormulaC14H38Cl4N4
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESCC[NH2+]CCC[NH2+]CCCC[NH2+]CCC[NH2+]CC.[Cl-].[Cl-].[Cl-].[Cl-]
InChIInChI=1S/C14H34N4.4ClH/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2;;;;/h15-18H,3-14H2,1-2H3;4*1H
InChIKeySCYOBNRPMHJGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis[3-(ethylamino)propyl]butane-1,4-diamine Tetrahydrochloride (CAS 113812-15-0): Baseline Identity and Properties for Procuring the N1,N12-Diethylspermine Reference Standard


N,N'-Bis[3-(ethylamino)propyl]butane-1,4-diamine tetrahydrochloride (synonym: N1,N12-diethylspermine tetrahydrochloride, BESm, BE-3-4-3) is a synthetic, N-alkylated spermine analogue in which ethyl groups replace the terminal primary amino hydrogens of natural spermine [1]. It is supplied as the tetrahydrochloride salt (molecular weight 404.29 g/mol, purity >98%) to provide a water-soluble, room-temperature-stable crystalline powder suitable for precise formulation in cell culture and in vivo studies . The compound functions as a potent antineoplastic agent that inhibits polyamine biosynthesis and suppresses mitochondrial DNA synthesis [1] .

Why N,N'-Bis[3-(ethylamino)propyl]butane-1,4-diamine Tetrahydrochloride Cannot Be Interchanged with Other Polyamine Analogues: Structural Determinants of Biological Divergence


Polyamine analogues that differ only in the length of their methylene backbones or the size of their N-alkyl substituents exhibit order-of-magnitude differences in antiproliferative potency, cellular uptake kinetics, and intracellular target selectivity [1] [2]. For example, moving from a spermine to a norspermine or homospermine backbone shifts the 96-h IC50 over 20-fold, while switching from N-ethyl to N-methyl substituents alters enzyme suppression profiles [1]. Even when compounds share an ethyl substituent, the parent polyamine scaffold (putrescine vs. spermidine vs. spermine) dictates whether mitochondrial DNA depletion occurs or whether both ornithine decarboxylase and S-adenosylmethionine decarboxylase are suppressed [2] [3]. Substituting N1,N12-diethylspermine tetrahydrochloride with a generic 'bis(ethyl)polyamine' without rigorous head-to-head verification therefore risks qualitatively different experimental outcomes.

Quantitative Differentiation of N,N'-Bis[3-(ethylamino)propyl]butane-1,4-diamine Tetrahydrochloride from Its Closest Polyamine Analogue Comparators


Antiproliferative Potency Against L1210 Murine Leukemia Cells: Diethylspermine vs. Diethylnorspermine and Diethylhomospermine

In a direct head-to-head comparison, N1,N12-diethylspermine (DESPM) demonstrates an intermediate antiproliferative potency between its shorter- and longer-methylene-backbone analogues, with a 96-h IC50 of 0.18 µM. N1,N14-diethylhomospermine (DEHSPM) is 3-fold more potent (IC50 0.06 µM), while N1,N11-diethylnorspermine (DENSPM) is 7.2-fold less potent (IC50 1.3 µM) [1]. Trypan blue exclusion indicates that cytotoxicity for all three compounds is not apparent until 96 h, though DEHSPM acts more quickly and produces the most profound cytotoxicity by 144 h [1].

Antiproliferative activity L1210 leukemia Methylene backbone SAR

Rank-Order Potency Among Bis(ethyl) Derivatives of Different Natural Polyamine Scaffolds: BESm vs. BES vs. BEP

When compared directly against the corresponding bis(ethyl) derivatives of spermidine and putrescine, N1,N12-bis(ethyl)spermine (BESm) is the most potent antiproliferative agent. At 48 h in L1210 cells, IC50 values are 1 µM for BESm, 30 µM for N1,N8-bis(ethyl)spermidine (BES), and approximately 2 mM for N1,N4-bis(ethyl)putrescine (BEP) [1]. Thus, BESm is 30-fold more potent than BES and ~2,000-fold more potent than BEP. At concentrations approximating their respective IC50 values, intracellular analogue accumulation is similar (1500–2000 pmol/10⁶ cells), confirming that the potency differences are intrinsic and not due to differential uptake [1].

Bis(ethyl)polyamine Polyamine biosynthesis inhibition L1210 cell growth

Selective Mitochondrial DNA Depletion: Diethylspermine (BESPM) vs. Bis(ethyl)spermidine (BESPD) — Structural Requirement for mtDNA Targeting

A direct comparative study in 935.1 mouse fibroblasts demonstrated that N1,N12-bis(ethyl)spermine (BESPM) reduces cellular mitochondrial DNA (mtDNA) content by greater than 80%, without affecting a defined nuclear DNA episome [1]. In contrast, the spermidine-based analogue N1,N8-bis(ethyl)spermidine (BESPD) has no effect on either mtDNA or nuclear episome levels, despite depleting putrescine and spermidine pools [1]. BESPM uniquely achieves near-total depletion of all three polyamine pools (putrescine, spermidine, and spermine), while BESPD spares spermine pools [1]. The mtDNA loss is attributed to dysfunctional replacement of spermine by BESPM at spermine-specific mitochondrial binding sites, not to DNA damage [1].

Mitochondrial DNA depletion Polyamine analogue Nuclear vs. mitochondrial selectivity

Superior Dual Enzyme Suppression in Polyamine Biosynthesis: BESm Targets Both Ornithine Decarboxylase and AdoMet Decarboxylase, Unlike BES

At 10 µM, N1,N12-bis(ethyl)spermine (BESm) suppresses ornithine decarboxylase (ODC) activity by 99% and S-adenosylmethionine decarboxylase (AdoMetDC) activity by 84%, while depleting cellular spermine pools by 73% [1]. By comparison, N1,N8-bis(ethyl)spermidine (BES) at a 10-fold higher concentration (100 µM) eliminates ODC activity but only marginally reduces AdoMetDC activity, and decreases spermine pools by just 40% [1]. N1,N4-bis(ethyl)putrescine (BEP) at 1 mM exerts only minor effects on polyamine biosynthesis [1]. The dual suppression of both key biosynthetic decarboxylases is a distinctive property of BESm not shared by the other bis(ethyl) derivatives [1].

Ornithine decarboxylase S-adenosylmethionine decarboxylase Polyamine depletion profile

Polyamine Transport System Affinity: Diethylspermine Competes for Spermidine Uptake >12-Fold More Effectively Than Diethylnorspermine

Competitive uptake studies using [³H]spermidine in L1210 cells reveal that N1,N12-diethylspermine (DESPM) and N1,N14-diethylhomospermine (DEHSPM) have essentially identical Ki values for the polyamine transport system (1.4 µM and 1.6 µM, respectively), whereas N1,N11-diethylnorspermine (DENSPM) exhibits a substantially higher Ki of 17 µM [1]. The >12-fold weaker transport affinity of DENSPM correlates with its 7.2-fold lower antiproliferative potency, indicating that efficient cellular uptake via the polyamine transport system is a prerequisite for full biological activity [1].

Polyamine transport Spermidine uptake competition Ki

Tetrahydrochloride Salt Form: Defined Purity, Aqueous Solubility, and Room-Temperature Stability Supporting Reproducible Experimental Formulation

The tetrahydrochloride salt of N1,N12-diethylspermine (CAS 113812-15-0) is supplied as a white to off-white crystalline powder with a certified purity of >98% (HPLC) and a molecular weight of 404.29 g/mol . The salt form is freely soluble in water, methanol, and DMSO, and only slightly soluble in organic solvents, enabling accurate stock solution preparation in aqueous buffers and culture media . Storage at room temperature is specified, eliminating the cold-chain requirements that apply to some free-base polyamine analogues . The free base (CAS 61345-84-4, MW 258.45) is a liquid or low-melting solid with different handling and formulation characteristics [1].

Salt form Solubility Purity specification

Procurement-Relevant Application Scenarios for N,N'-Bis[3-(ethylamino)propyl]butane-1,4-diamine Tetrahydrochloride Based on Quantitative Differentiation Evidence


Cancer Chemotherapeutic Discovery: In Vitro Potency Screening Against Leukemia and Lymphoma Models Using a Defined Spermine-Mimetic Backbone

The 96-h IC50 of 0.18 µM against L1210 murine leukemia cells, combined with the >90% cell viability at cytostatic concentrations (10 µM, 144 h) by trypan blue exclusion, positions N1,N12-diethylspermine tetrahydrochloride as a tightly characterized antineoplastic reference compound for polyamine-targeted drug discovery [1]. Its intermediate potency between the more potent DEHSPM (IC50 0.06 µM) and the substantially weaker DENSPM (IC50 1.3 µM) provides a defined activity benchmark for structure-activity relationship (SAR) campaigns exploring methylene backbone modifications [1]. The in vivo efficacy benchmark—>200% increase in lifespan in L1210-bearing DBA/2 mice with long-term tumor-free survivors—further supports its use as a positive control in preclinical leukemia models [2].

Polyamine Metabolism and Enzymology: Dual Suppression of ODC and AdoMetDC for Comprehensive Pathway Blockade Studies

The compound's unique ability among bis(ethyl)polyamines to simultaneously suppress ornithine decarboxylase (ODC) by 99% and S-adenosylmethionine decarboxylase (AdoMetDC) by 84% at 10 µM makes it the reagent of choice for experiments requiring near-complete shutdown of polyamine biosynthesis through both major regulatory enzymes [3]. The corresponding 73% depletion of cellular spermine pools provides a measurable biochemical endpoint for verifying target engagement [3]. In contrast, the commonly available bis(ethyl)spermidine (BES) fails to meaningfully suppress AdoMetDC even at 100 µM, rendering it unsuitable for studies requiring dual-enzyme inhibition [3].

Mitochondrial Biology: Selective mtDNA Depletion Without Nuclear DNA Damage as a Functional Probe for Spermine-Specific Mitochondrial Roles

The >80% reduction in mitochondrial DNA content with no effect on a nuclear episome and no evidence of DNA strand breakage establishes N1,N12-diethylspermine tetrahydrochloride as a selective tool for dissecting spermine-dependent mitochondrial processes [4]. The spermidine-based analogue BESPD fails to produce any mtDNA depletion, confirming that the spermine scaffold is structurally required for this mitochondrial targeting [4]. Applications include studying mtDNA replication termination, mitochondrial polyamine pool function, and the consequences of mtDNA depletion on oxidative phosphorylation in cancer and metabolic disease models.

Polyamine Transport Mechanism Studies: High-Affinity Competitive Uptake Probe for the Polyamine Transport System

With a Ki of 1.4 µM for competitive inhibition of spermidine uptake, N1,N12-diethylspermine is an effective probe for the mammalian polyamine transport system, exhibiting ~12-fold higher affinity than the norspermine analogue DENSPM (Ki 17 µM) [1]. This property enables its use in uptake competition assays to characterize transport-deficient cell lines, to assess polyamine transport system activity in drug-resistant cancer variants, and as a reference ligand in screens for polyamine transport inhibitors [1]. The tetrahydrochloride salt's aqueous solubility supports precise dosing in uptake buffer formulations .

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